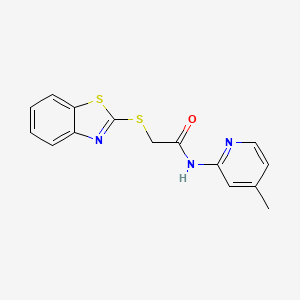

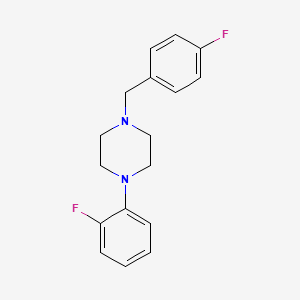

![molecular formula C20H23N3 B5641038 2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5641038.png)

2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related cyclohepta[b]pyridine-3-carbonitrile derivatives involves multicomponent condensation reactions, utilizing different organic substrates to achieve considerable product yields. These processes often employ green chemistry principles, such as solvent-free conditions and atom-efficient reactions, to enhance environmental sustainability. For instance, a one-pot, three-component reaction facilitated by solid sodium ethoxide under solvent-free conditions has been used to synthesize 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in quantitative yields, highlighting the efficiency and green approach in the synthesis of complex heterocyclic compounds (Kumar et al., 2007).

Molecular Structure Analysis

The crystal structure determination of cyclohepta[b]pyridine-3-carbonitrile derivatives has provided insights into their molecular configurations. For example, in certain derivatives, the cycloheptane ring adopts a half-chair conformation, and in the crystal, pairs of N-H...Nnitrile hydrogen bonds link the molecules, forming inversion dimers with [12] ring motifs (Nagalakshmi et al., 2015). Such detailed structural analyses are crucial for understanding the molecular basis of the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of 2-amino-cyclohepta[b]pyridine-3-carbonitrile derivatives involves a variety of reactions, including cyclocondensation with alpha-aminonitriles and enones, leading to the formation of novel pyrrole and pyrrolizidine derivatives. These reactions underscore the versatility and reactivity of the cyclohepta[b]pyridine-3-carbonitrile scaffold in synthesizing a wide array of heterocyclic compounds (Bergner et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing, melting points, and solubility, are closely related to their molecular structures. For example, the monoclinic space group and specific unit cell dimensions of certain derivatives can influence their solubility and melting points, which are critical parameters for their application in material science and pharmaceutical formulations (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various substrates, potential for forming hydrogen bonds, and ability to undergo stereochemical transformations, are fundamental aspects that define the application range of these compounds. For instance, the formation of inversion dimers through N-H...Nnitrile hydrogen bonding in the crystal structure highlights the potential for these compounds to participate in molecular recognition and self-assembly processes, which are of great interest in the development of supramolecular materials (Nagalakshmi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-4-(4-propan-2-ylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-13(2)14-8-10-15(11-9-14)19-16-6-4-3-5-7-18(16)23-20(22)17(19)12-21/h8-11,13H,3-7H2,1-2H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAJHAYCPVJQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5640989.png)

![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)

![3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5641010.png)

![ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5641032.png)

amino](2-methylphenyl)acetic acid](/img/structure/B5641039.png)

![9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)